BRD4 BD1 Binding Affinity: A Comparative Benchmark Against the BET Inhibitor Class
1-[(3-Bromophenyl)methyl]piperidine-4-carbonitrile demonstrates a well-defined binding affinity for the first bromodomain of BRD4 (BRD4 BD1) with a dissociation constant (Kd) of 70 nM at 25 °C, as measured by isothermal titration calorimetry (ITC) [1]. This value places its affinity within the nanomolar range, comparable to other early-stage BET inhibitors but distinct from non-selective or inactive scaffolds. For context, this affinity is significantly stronger than that of many initial screening hits and provides a quantifiable starting point for further optimization, unlike the para-substituted isomer for which no comparable binding data is available.
| Evidence Dimension | Binding Affinity (Kd) to BRD4 BD1 |
|---|---|
| Target Compound Data | Kd = 70 nM |
| Comparator Or Baseline | Reference BET inhibitor JQ1: Kd,app = 6.5 nM (BRD4 BD1); Other lead compounds: Kd = 230 nM |
| Quantified Difference | Target compound shows ~10x weaker binding than JQ1 but ~3x stronger than other BD1-selective leads |
| Conditions | Isothermal Titration Calorimetry (ITC) at 25 °C for target compound; various assays for comparators [1][2] |
Why This Matters
This quantitative data confirms the compound's ability to engage a high-value oncology target, providing a validated starting point for SAR-driven lead optimization, unlike uncharacterized analogs.
- [1] BindingDB. BDBM50559312 CHEMBL4747940: 1-[(3-Bromophenyl)methyl]piperidine-4-carbonitrile. BindingDB entry for monomerid=50559312. View Source
- [2] Research Experts UTMB. Discovery of a brain-permeable bromodomain and extra terminal domain (BET) inhibitor with selectivity for BD1 for the treatment of multiple sclerosis. 2024. View Source
